2-Bromo-1-methyl-1H-imidazole
Overview
Description
2-Bromo-1-methyl-1H-imidazole is a heterocyclic compound that features a five-membered imidazole ring with a bromine atom and a methyl group attached. This compound is of significant interest due to its applications in pharmaceuticals, as ligands for transition metal catalysts, and in other molecular functional materials .
Mechanism of Action
Target of Action
2-Bromo-1-methyl-1H-imidazole is a chemical compound that has been used in the synthesis of various complex molecules. It’s known to be a key component in the synthesis of molecules like n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine .
Mode of Action
The mode of action of this compound primarily involves its role as a building block in the synthesis of complex molecules. For instance, it can participate in C-N coupling reactions with p-anisidine to form N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine .
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex molecules that can potentially interact with various biochemical pathways .
Result of Action
The result of the action of this compound is the formation of complex molecules like N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine . This molecule can form a bimetallic platinum(II) complex with potent cytotoxic activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation and breathing vapors, mist, or gas of the compound. Adequate ventilation is necessary during its handling . It’s also advised to avoid releasing the compound into the environment .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-methyl-1H-imidazole has been used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . It has also been used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene, a ligand which can form bimetallic platinum(II) complex with potent cytotoxic activity .
Cellular Effects
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that the compound can participate in C-N coupling reactions .
Temporal Effects in Laboratory Settings
It is known that decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. This can be achieved by reacting 1-methylimidazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide under inert atmosphere.
Major Products:
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Bromo-1-methyl-1H-imidazole has diverse applications in scientific research:
Comparison with Similar Compounds
1-Methylimidazole: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
Uniqueness: 2-Bromo-1-methyl-1H-imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in various substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-bromo-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANOTGHIHYMTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378317 | |
Record name | 2-Bromo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-59-7 | |
Record name | 2-Bromo-1-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16681-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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